Desvancosaminil vancomicina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Desvancosaminil vancomicina es un derivado del antibiótico glicopéptido vancomicina. Se caracteriza por la ausencia del residuo de azúcar vancosamina, que normalmente está presente en la vancomicina.

Aplicaciones Científicas De Investigación

Desvancosaminil vancomicina tiene varias aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como compuesto modelo para estudiar la biosíntesis y la modificación de los antibióticos glicopéptidos.

Biología: Se ha investigado por su potencial para inhibir la síntesis de la pared celular bacteriana, similar a la vancomicina.

Medicina: Se ha explorado como un posible tratamiento para las infecciones bacterianas resistentes a los antibióticos.

Industria: Posible uso en el desarrollo de nuevos antibióticos mediante la biosíntesis combinatoria.

Mecanismo De Acción

El mecanismo de acción de desvancosaminil vancomicina implica la inhibición de la biosíntesis de la pared celular bacteriana. Esto se consigue uniéndose al extremo D-alanil-D-alanina de las unidades precursoras de la pared celular, impidiendo su incorporación a la matriz de peptidoglicano en crecimiento . La ausencia del residuo de vancosamina no altera significativamente este mecanismo, aunque puede afectar la afinidad de unión del compuesto y el espectro de actividad.

Compuestos similares:

Vancomicina: El compuesto original, que contiene el residuo de azúcar vancosamina.

Teicoplanina: Otro antibiótico glicopéptido con un mecanismo de acción similar.

Dalbavancina: Un antibiótico glicopéptido semisintético con una actividad mejorada contra cepas resistentes.

Singularidad: this compound es única debido a la ausencia del azúcar vancosamina, lo que puede influir en sus propiedades farmacocinéticas y su espectro de actividad. Esta modificación permite a los investigadores estudiar el papel del residuo de vancosamina en los antibióticos glicopéptidos y desarrollar nuevos derivados con una eficacia mejorada .

Análisis Bioquímico

Biochemical Properties

Desvancosaminyl vancomycin interacts with enzymes such as Glycosyltransferase GtfD and Glycosyltransferase GtfA . These interactions play a crucial role in the biochemical reactions involving Desvancosaminyl vancomycin .

Cellular Effects

As an antimicrobial agent, it is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Desvancosaminyl vancomycin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It catalyzes the attachment of L-vancosamine to a monoglucosylated heptapeptide intermediate during the final stage of glycopeptide antibiotic vancomycin biosynthesis .

Metabolic Pathways

Desvancosaminyl vancomycin is involved in the biosynthesis of the antibiotic vancomycin . It interacts with enzymes such as devancosaminyl-vancomycin vancosaminetransferase , which could affect metabolic flux or metabolite levels.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de desvancosaminil vancomicina implica la eliminación enzimática del azúcar vancosamina de la vancomicina. Este proceso está catalizado por la enzima vancosaminetransferasa, que facilita la reacción entre this compound y dTDP-beta-L-vancosamina para producir vancomicina . Las condiciones de reacción suelen implicar el uso de cepas bacterianas como Amycolatopsis orientalis, que producen naturalmente la enzima necesaria para esta transformación .

Métodos de producción industrial: La producción industrial de this compound no está ampliamente establecida debido a su naturaleza experimental. El proceso probablemente implicaría la fermentación a gran escala de Amycolatopsis orientalis seguida de un tratamiento enzimático para eliminar el residuo de vancosamina. El compuesto resultante se purificaría entonces mediante técnicas cromatográficas para garantizar una alta pureza y rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones: Desvancosaminil vancomicina se somete a varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede modificar los grupos fenólicos presentes en el compuesto.

Reducción: Las reacciones de reducción pueden afectar a los enlaces peptídicos y a otros grupos funcionales.

Sustitución: Las reacciones de sustitución pueden ocurrir en los residuos de aminoácidos o en los grupos fenólicos.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Agentes halogenantes, agentes alquilantes.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir derivados de amina.

Comparación Con Compuestos Similares

Vancomycin: The parent compound, which contains the vancosamine sugar moiety.

Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.

Dalbavancin: A semi-synthetic glycopeptide antibiotic with enhanced activity against resistant strains.

Uniqueness: Desvancosaminyl vancomycin is unique due to the absence of the vancosamine sugar, which may influence its pharmacokinetic properties and spectrum of activity. This modification allows researchers to study the role of the vancosamine moiety in glycopeptide antibiotics and develop new derivatives with improved efficacy .

Propiedades

Número CAS |

101485-50-1 |

|---|---|

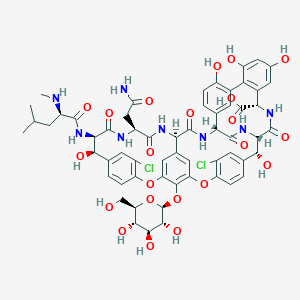

Fórmula molecular |

C59H62Cl2N8O22 |

Peso molecular |

1306.1 g/mol |

Nombre IUPAC |

(1S,2R,18R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C59H62Cl2N8O22/c1-20(2)10-30(63-3)52(80)68-44-46(75)22-5-8-34(28(60)12-22)88-36-14-24-15-37(51(36)91-59-50(79)49(78)48(77)38(19-70)90-59)89-35-9-6-23(13-29(35)61)47(76)45-57(85)67-43(58(86)87)27-16-25(71)17-33(73)40(27)26-11-21(4-7-32(26)72)41(54(82)69-45)66-55(83)42(24)65-53(81)31(18-39(62)74)64-56(44)84/h4-9,11-17,20,30-31,38,41-50,59,63,70-73,75-79H,10,18-19H2,1-3H3,(H2,62,74)(H,64,84)(H,65,81)(H,66,83)(H,67,85)(H,68,80)(H,69,82)(H,86,87)/t30-,31+,38-,41-,42-,43+,44?,45+,46-,47-,48?,49+,50-,59+/m1/s1 |

Clave InChI |

QCHYVJAUGVHJHX-QYURSJLOSA-N |

SMILES |

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC |

SMILES isomérico |

CC(C)C[C@H](C(=O)NC1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H](C([C@H](O5)CO)O)O)O)OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC |

SMILES canónico |

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC |

Sinónimos |

2’-O-De(3-amino-2,3,6-trideoxy-3-C-methyl-α-L-lyxo-hexopyranosyl)vancomycin Trifluoroacetic Acid Salt Hydrates; Vancomycin EP Impurity D Trifluoroacetic Acid Salt Hydrates |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of desvancosaminyl vancomycin in the biosynthesis of vancomycin?

A1: Desvancosaminyl vancomycin, also known as vancomycin pseudoaglycone, is a key intermediate in the biosynthesis of the clinically important antibiotic vancomycin. It is formed by the glucosylation of vancomycin aglycone by the glycosyltransferase GtfB. [] This enzymatic step is crucial for the subsequent attachment of the 4-epi-vancosamine sugar moiety by another glycosyltransferase, GtfC, ultimately leading to the formation of the mature vancomycin molecule. []

Q2: Can you explain the substrate specificity of glycosyltransferases involved in modifying desvancosaminyl vancomycin?

A2: Research indicates that the glycosyltransferases GtfC and GtfD exhibit distinct substrate specificities. While both enzymes can utilize UDP-4-epi-vancosamine as a sugar donor, GtfC specifically recognizes and acts upon desvancosaminyl vancomycin to attach the 4-epi-vancosamine sugar. [] Interestingly, GtfD demonstrates broader substrate tolerance, capable of attaching the 4-epi-vancosamine not only to desvancosaminyl vancomycin but also to a glucosylated teicoplanin scaffold. [] This difference in substrate specificity highlights the potential for engineering these enzymes to create novel glycopeptide antibiotics.

Q3: Are there alternative analytical techniques for studying desvancosaminyl vancomycin besides the commonly used reversed-phase liquid chromatography?

A3: Yes, hydrophilic interaction chromatography (HILIC) has emerged as a promising alternative method for analyzing desvancosaminyl vancomycin and other related impurities of vancomycin. [] Traditional reversed-phase liquid chromatography faces limitations in terms of its polarity selectivity and compatibility with mass spectrometry. [] HILIC, on the other hand, provides better retention and separation of these polar glycopeptide compounds. [] This improved separation allows for more accurate identification and quantification of desvancosaminyl vancomycin, facilitating research into its biosynthesis and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.